{6-[(2,2-Dimethylpropanoyl)amino]-3-pyridinyl}boronic acid

Physicochemical Properties In silico ADME Material Science

Substituting this specific intermediate with generic pyridinylboronic acids poses significant synthetic risk due to the critical 2,5-disubstitution pattern and the pivalamide protecting group, which can alter reactivity and invalidate research pathways. This compound is the exact solution. - Enables chemoselective Suzuki-Miyaura couplings while the pivaloyl group remains intact, preserving the synthetic sequence. - Functions as both a steric modulator and protecting group, preventing undesired side reactions and enabling subsequent deprotection for further functionalization. - Serves as a key intermediate in kinase inhibitor and proteasome inhibitor analog synthesis, supporting SAR studies and lead optimization.

Molecular Formula C10H15BN2O3
Molecular Weight 222.05 g/mol
CAS No. 1287752-89-9
Cat. No. B1520600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{6-[(2,2-Dimethylpropanoyl)amino]-3-pyridinyl}boronic acid
CAS1287752-89-9
Molecular FormulaC10H15BN2O3
Molecular Weight222.05 g/mol
Structural Identifiers
SMILESB(C1=CN=C(C=C1)NC(=O)C(C)(C)C)(O)O
InChIInChI=1S/C10H15BN2O3/c1-10(2,3)9(14)13-8-5-4-7(6-12-8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14)
InChIKeyUMNSJQDICLTXBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Properties & Handling of 6-Pivalamidopyridin-3-ylboronic acid


{6-[(2,2-Dimethylpropanoyl)amino]-3-pyridinyl}boronic acid, also known as (6-Pivalamidopyridin-3-yl)boronic acid , is a heteroarylboronic acid with the molecular formula C10H15BN2O3 and a molecular weight of 222.05 g/mol . It is a solid compound primarily offered for research and development purposes . Its core structure is a pyridine ring bearing a boronic acid group at the 3-position and a pivaloyl-protected amine at the 6-position, which defines its role as a key intermediate in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions .

Compound class Pivaloyl-protected aminopyridine boronic acid
Primary workflow Suzuki-Miyaura cross-coupling building block
Key structural feature Regiospecific 3-boronic acid / 6-pivalamide substitution pattern

Substitution Risks for 6-Pivalamidopyridin-3-ylboronic acid


The assumption that any pyridinylboronic acid or proteasome inhibitor precursor can be substituted for {6-[(2,2-Dimethylpropanoyl)amino]-3-pyridinyl}boronic acid is a significant procurement risk. Its specific structure is not a generic building block but a highly defined intermediate. The precise positioning of the pivalamide group and the boronic acid on the pyridine ring (2,5-disubstitution pattern) is critical for downstream synthetic steps, such as chemoselective cross-couplings, which have been shown to be highly dependent on the substitution pattern of the pyridine ring [1]. Furthermore, the pivalamide group itself is a specific design element; it acts as both a protecting group and a steric modulator. Using an analog with a different protecting group (e.g., acetyl) or lacking it entirely (e.g., 6-aminopyridin-3-ylboronic acid) would fundamentally alter the synthetic sequence, reactivity, and final molecular target, invalidating the intended research pathway [2]. Therefore, procurement specifications must be precise.

6-Pivalamidopyridin-3-ylboronic acid
2-Pivalamidopyridine-3-boronic acid (regioisomer)
Identical formula but distinct connectivity; different coupling geometry may shift synthetic outcomes.
Pivalamide-protected
6-Aminopyridin-3-ylboronic acid (unprotected)
Lack of protecting group may alter synthetic sequence and introduce side reactions.

Evidence & Limitations for 6-Pivalamidopyridin-3-ylboronic acid


Predicted Physicochemical Properties from EPI Suite Modeling

Experimental physicochemical data for this compound is not available in the public domain. However, standardized in silico predictions using the US EPA's EPI Suite software provide a baseline for its properties. The compound is predicted to have a high water solubility of 1e+06 mg/L, a melting point of 194.59 °C, and a boiling point of 461.45 °C [1]. These predicted values, while not directly comparative to a specific analog, are essential for defining its handling, formulation, and storage parameters.

Predicted Properties
Predicted
Water Solubility 1e+06 mg/L MP 194.59 °C BP 461.45 °C
Informs solvent selection and thermal handling.
EPI Suite in silico model; verify experimentally.
Physicochemical Properties In silico ADME Material Science

Safety and Handling Profile

Standard safety information indicates that {6-[(2,2-Dimethylpropanoyl)amino]-3-pyridinyl}boronic acid is classified as harmful if swallowed (H302), and it may cause skin (H315), eye (H319), and respiratory (H335) irritation . These hazard statements are consistent with many boronic acid derivatives and heteroaromatic amines. The data serve as a direct input for lab safety protocols and procurement risk assessments.

GHS Hazards
Class-level
H302, H315, H319, H335
Standard PPE and lab safety required.
Consistent with boronic acid derivatives.
Safety Handling Regulatory

Regiochemical Identity vs. 2-Pivalamido Isomer

A critical differentiation point is the compound's exact regiochemistry. {6-[(2,2-Dimethylpropanoyl)amino]-3-pyridinyl}boronic acid is a distinct chemical entity from its closely related regioisomer, 2-Pivalamidopyridine-3-boronic acid (CAS 1036243-43-2) . Both share the same molecular formula (C10H15BN2O3) and weight (222.05 g/mol), but the functional groups are located on different positions of the pyridine ring. This regioisomerism is non-trivial in chemical synthesis; the position of the boronic acid and the protected amine dictates the connectivity in subsequent cross-coupling reactions and the final geometry of the product.

Regioisomer Identity
Head-to-head
3-boronic acid, 6-pivalamide vs 2-pivalamido, 3-boronic acid
Non-interchangeable; distinct coupling products.
Verify by CAS 1287752-89-9.
Regioisomerism Synthetic Intermediate Chemical Identity

Commercial Purity Specifications

Multiple commercial vendors list this compound with a minimum purity specification of 95% . For instance, vendors like AKSci and Leyan both specify a purity of 95% or 95+% . This is a key procurement parameter that can vary between suppliers and is often sufficient for most R&D applications, including as a Suzuki coupling building block. Users requiring higher purity for advanced studies would need to inquire about additional purification or analytical data (e.g., HPLC, NMR) from the supplier.

Commercial Purity
Specification review
95% (min)
Standard R&D grade; verify COA.
May require further purification.
Purity Procurement Quality Control

Lack of Published Bioactivity Data

A targeted search for quantitative bioactivity data (e.g., IC50, Ki) in authoritative databases (ChEMBL, PubMed) and the patent literature yielded no specific results for this exact compound [1]. While some vendors may anecdotally mention its role in proteasome inhibitor development, these statements are not substantiated by peer-reviewed or patent-derived activity data for this molecule itself. In contrast, well-characterized pyridine-containing proteasome inhibitors like Delanzomib and others in the peptide boronic acid class have extensive published data [2]. This lack of direct data is a critical factor for scientists considering this compound for target-based research.

Bioactivity Data
Data to verify
No IC50/Ki found
Not a validated tool compound.
De novo assay development needed.
Bioactivity Proteasome Inhibition Literature Review

Applications of 6-Pivalamidopyridin-3-ylboronic acid in R&D


Suzuki-Miyaura Cross-Coupling for Biaryls & Heterobiaryls

This compound is a valuable heteroaryl boronic acid partner in Suzuki-Miyaura cross-coupling reactions . The boronic acid at the 3-position of the pyridine ring can react with a wide variety of aryl or heteroaryl halides to form new carbon-carbon bonds. The orthogonal 6-pivalamide group is designed to remain intact during the coupling, allowing for subsequent deprotection and further functionalization of the pyridine core. This makes it ideal for the stepwise construction of complex molecules, such as pharmaceutical intermediates, where a protected amino-pyridine motif is required.

Scaffold for Medicinal Chemistry & Proteasome Inhibitor Discovery

Given its structural features, {6-[(2,2-Dimethylpropanoyl)amino]-3-pyridinyl}boronic acid can serve as a versatile starting material or late-stage diversification point in medicinal chemistry projects . Specifically, its aminopyridine core is a common motif in kinase inhibitors and other enzyme modulators. Furthermore, its relationship to the broader class of boronic acid-containing proteasome inhibitors suggests it can be elaborated into novel analogs for cancer and inflammation research [1]. The pivaloyl group provides a convenient handle for synthetic manipulation or can be maintained for its steric and lipophilic properties in structure-activity relationship (SAR) studies.

Novel Ligands for Transition Metal Catalysis

The pyridine ring, combined with a boronic acid, makes this compound a candidate for the synthesis of unique ligand systems for transition metals. The 6-pivalamide group can act as a bulky, electron-donating substituent that influences the electronic and steric environment around the metal center. Such ligands can be used to tune the reactivity and selectivity of metal-catalyzed reactions beyond standard Suzuki couplings . This application is relevant for researchers developing new catalytic methods or optimizing existing ones for challenging bond-forming reactions.

Chemical Biology Tool for Reversible Covalent Modification

Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, as found in sugars, glycoproteins, and some enzyme active sites. While no direct data exists for this compound, its boronic acid group classifies it as a potential chemical biology probe for sensing, enrichment, or inhibition studies involving diol-containing biomolecules. The appended pivalamide-pyridine structure would dictate its specificity and binding affinity, making it a custom scaffold for developing novel chemoproteomic tools or targeted drug delivery systems.

Application
Selection Property
Validation Focus
Suzuki-Miyaura cross-coupling
Protected heteroaryl boronic acid
Coupling efficiency and chemoselectivity
Medicinal chemistry scaffold
Orthogonal pivalamide protecting group
Deprotection and further functionalization
Ligand synthesis for metal catalysis
Bulky electron-donating substituent
Tuning catalytic reactivity and selectivity
Chemical biology probe development
Boronic acid–diol reversible binding
Binding specificity and reversibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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